molecular formula C26H20N2O7S B330205 DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B330205
M. Wt: 504.5 g/mol
InChI Key: PDYQVOOFGNUOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with potential applications in various scientific fields. It features a quinoline core, a benzodioxole moiety, and a thiophene ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, including the formation of the quinoline and benzodioxole units, followed by their coupling with the thiophene ring. Common synthetic routes include:

    Formation of Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Benzodioxole Formation: Typically synthesized via the cyclization of catechol derivatives with formaldehyde.

    Coupling Reactions: The quinoline and benzodioxole units are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Final Assembly: The thiophene ring is introduced through a series of condensation reactions, followed by esterification to form the final dimethyl ester product.

Chemical Reactions Analysis

DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole and thiophene rings, introducing various functional groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can be compared with other similar compounds:

Properties

Molecular Formula

C26H20N2O7S

Molecular Weight

504.5 g/mol

IUPAC Name

dimethyl 5-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C26H20N2O7S/c1-13-21(25(30)32-2)24(36-22(13)26(31)33-3)28-23(29)16-11-18(27-17-7-5-4-6-15(16)17)14-8-9-19-20(10-14)35-12-34-19/h4-11H,12H2,1-3H3,(H,28,29)

InChI Key

PDYQVOOFGNUOHL-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C(=O)OC

Origin of Product

United States

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